molecular formula C5H5NO2S B054849 5-Aminothiophene-3-carboxylic acid CAS No. 116539-01-6

5-Aminothiophene-3-carboxylic acid

Cat. No.: B054849
CAS No.: 116539-01-6
M. Wt: 143.17 g/mol
InChI Key: GDCXAVLSIKFZMY-UHFFFAOYSA-N
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Description

BCECF AM is a cell-permeant, dual-excitation ratiometric pH indicator. It allows researchers to measure changes in the cytosolic pH of most cells. With a pKa of 6.98, BCECF AM is particularly well-suited for this purpose .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that 5-Aminothiophene-3-carboxylic acid may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

Some derivatives of 2-aminothiophene-3-carboxylic acid have been shown to block and potentiate calcium-activated chloride currents in single rat cerebellar Purkinje cells . This suggests that 5-Aminothiophene-3-carboxylic acid may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal-Knorr reaction, and the Fiesselmann synthesis . These methods could potentially influence the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels.

Preparation Methods

BCECF AM is typically prepared as a storage solution in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 5 mM. It lacks fluorescence until it enters cells, where intracellular esterases cleave it to form BCECF. The resulting BCECF remains trapped within the cell and emits green fluorescence under appropriate pH conditions. The maximum excitation and emission wavelengths vary with pH, but commonly recommended values are 488 nm for excitation and 535 nm for emission .

Chemical Reactions Analysis

BCECF AM does not exhibit fluorescence directly; its fluorescence arises after cellular uptake and esterase-mediated cleavage. It undergoes no specific chemical reactions beyond this activation process. its fluorescence intensity changes with pH, making it an excellent tool for monitoring intracellular pH fluctuations. Common reagents for BCECF AM include esterases within cells .

Scientific Research Applications

BCECF AM finds widespread use in various research areas:

    Cell Toxicity Studies: Researchers employ BCECF AM to assess intracellular pH changes during processes like cell toxicity.

    Apoptosis Research: It helps investigate pH alterations associated with apoptosis (programmed cell death).

    Cell Adhesion Studies: BCECF AM aids in studying cell adhesion mechanisms.

    Drug Resistance Investigations: Researchers explore pH-related drug resistance using this probe.

    Cell Chemotaxis: BCECF AM is valuable for studying cell migration and chemotaxis.

Comparison with Similar Compounds

While BCECF AM is unique due to its dual-excitation ratiometric behavior, other pH-sensitive probes like SNARF-1 and SypHer exist. BCECF AM remains a popular choice for its versatility and compatibility with various cell types .

Properties

IUPAC Name

5-aminothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXAVLSIKFZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527622
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-01-6
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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